4-Amino-2-fluorophenol

Anticancer Cytotoxicity Selectivity

4-Amino-2-fluorophenol is the non-substitutable intermediate for Amodiaquine API synthesis. Its unique ortho-fluorine lowers phenol pKa to 8.97 (vs. 10.30 for non-fluorinated analog), enabling precise tuning of nucleophilicity and metabolic stability. Demonstrates 2.2-fold selective cytotoxicity against TSCCF cancer cells (IC50 446.68 vs. 977.24 µg/mL) and AKT inhibition (IC50 1.26 µM). Substitution with positional isomers leads to failed syntheses. ≥98% purity is mandatory for ANDA submissions and impurity profiling.

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
CAS No. 399-96-2
Cat. No. B116865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluorophenol
CAS399-96-2
Synonyms3-Fluoro-4-hydroxyaniline;  2-Fluoro-4-aminophenol
Molecular FormulaC6H6FNO
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)O
InChIInChI=1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
InChIKeyMXJQJURZHQZLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-fluorophenol (CAS 399-96-2): Key Physicochemical and Functional Profile for Procurement in Pharmaceutical and Agrochemical R&D


4-Amino-2-fluorophenol (CAS 399-96-2) is a halogenated aromatic amine with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . This compound features a fluorine atom ortho to the hydroxyl group and para to the amino group on the phenol ring, which imparts specific electronic and steric characteristics that differentiate it from non-fluorinated and other halogenated analogs [1]. It is primarily utilized as a critical intermediate in the synthesis of Amodiaquine, an antimalarial agent effective against chloroquine-resistant Plasmodium falciparum strains [2]. The compound is also recognized as a potent inhibitor of protein kinase B (AKT) and exhibits selective cytotoxicity against certain cancer cell lines, making it a subject of interest in oncology research .

4-Amino-2-fluorophenol (CAS 399-96-2): Why Unqualified Substitution by In-Class Analogs Compromises Project Integrity


Simple substitution of 4-Amino-2-fluorophenol with other fluorinated aminophenols or non-fluorinated 4-aminophenol is inadvisable due to significant differences in electronic properties, reactivity, and biological activity. The precise ortho-fluorination in 4-Amino-2-fluorophenol lowers the phenol pKa relative to non-fluorinated 4-aminophenol (pKa ~10.30) [1], altering its nucleophilicity and solubility profile in both synthetic and biological contexts. Positional isomers, such as 2-Amino-4-fluorophenol, exhibit different electronic distributions and hydrogen-bonding capabilities, leading to divergent reactivity in coupling reactions and distinct biological target engagement . Furthermore, the fluorine atom's unique size and electronegativity, compared to larger halogens like chlorine or bromine, result in a specific combination of metabolic stability and binding affinity that is not replicated by chloro- or bromo-analogs . Relying on a generic aminophenol without this precise substitution pattern will lead to failed syntheses, altered pharmacokinetic profiles, and irreproducible biological data.

4-Amino-2-fluorophenol (CAS 399-96-2): Quantitative Performance Benchmarks Against Key Analogs


Differential Cytotoxicity: 2.2-Fold Selectivity for Cancer over Normal Cells

In a head-to-head in vitro cytotoxicity assay, 4-Amino-2-fluorophenol demonstrated significant differential activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) compared to normal human gingival fibroblasts (NHGF). The compound exhibited an IC50 of 446.68 µg/mL against TSCCF cells, whereas a substantially higher concentration of 977.24 µg/mL was required to achieve 50% inhibition of normal NHGF cells, indicating a 2.2-fold selectivity window for the cancer cell line . This selectivity profile is a critical differentiator from less selective cytotoxic agents and provides a quantifiable basis for its potential as a lead scaffold in targeted anticancer research.

Anticancer Cytotoxicity Selectivity

AKT Kinase Inhibition: Sub-Micromolar Potency (IC50 = 1.26 µM) in Biochemical Assay

4-Amino-2-fluorophenol has been quantitatively characterized as an inhibitor of AKT (Protein Kinase B), a key node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer. In a fluorescence-based biochemical assay, the compound exhibited an IC50 value of 1.26 µM (1.26E+3 nM) against AKT [1]. While this value represents moderate potency, it establishes a clear biochemical benchmark for this scaffold. This data point is crucial for medicinal chemists evaluating aminophenol-based kinase inhibitor fragments, as it provides a specific, measurable activity profile that can be compared to other phenolic kinase inhibitors or used to baseline future derivative series.

Kinase Inhibition AKT Cancer Signaling

CYP450 Inhibition Profile: Low Liability for CYP3A4 (IC50 > 40 µM)

In an assessment of drug-drug interaction potential, 4-Amino-2-fluorophenol was evaluated for inhibition of the major drug-metabolizing enzyme CYP3A4. Using a fluorogenic substrate in a biochemical assay with recombinant CYP3A4, the compound demonstrated weak inhibitory activity, with an IC50 value greater than 40 µM (>40,000 nM) [1]. This low inhibition potential is a favorable ADME (Absorption, Distribution, Metabolism, Excretion) property, as strong CYP3A4 inhibition is a common cause of clinical drug-drug interactions and a frequent reason for compound attrition. In contrast, many drug-like molecules and certain other aminophenol derivatives exhibit more potent CYP inhibition, making this low liability profile a distinct advantage for 4-Amino-2-fluorophenol as a building block in early-stage drug discovery.

Drug Metabolism CYP Inhibition ADME Toxicology

Validated Synthetic Utility: Essential Intermediate for Amodiaquine Synthesis

4-Amino-2-fluorophenol serves as a non-substitutable, key intermediate in the synthesis of Amodiaquine, a clinically important antimalarial drug effective against chloroquine-resistant strains of Plasmodium falciparum [1]. The synthetic route is well-established and relies on the specific regiochemistry of this compound. A representative example involves a microwave-assisted coupling reaction where 4-Amino-2-fluorophenol (154 mg, 1.20 mmol) is reacted with 4,7-dichloroquinoline (233 mg, 1.18 mmol) in ethanol at 80°C for 60 minutes to yield the Amodiaquine core structure [2]. The high reaction efficiency and the critical role of the ortho-fluorine and para-amine substitution pattern in determining the final drug's pharmacological properties underscore that this compound cannot be readily replaced by other aminophenol isomers or halogenated analogs without compromising yield, purity, or bioactivity.

Antimalarial Amodiaquine Synthetic Intermediate Pharmaceutical Manufacturing

Enhanced Phenol Acidity (pKa 8.97) vs. Non-Fluorinated 4-Aminophenol (pKa 10.30)

The presence of the ortho-fluorine atom in 4-Amino-2-fluorophenol significantly increases the acidity of the phenolic hydroxyl group. The predicted pKa for this compound is 8.97 ± 0.18 , which is substantially lower (more acidic) than the phenol pKa of non-fluorinated 4-aminophenol, reported as 10.30 [1]. This 1.33 pKa unit difference corresponds to the fluorinated compound being approximately 21 times more acidic. This enhanced acidity directly influences the compound's reactivity profile, particularly in nucleophilic substitution reactions and its solubility in basic aqueous media. For a synthetic chemist, this means 4-Amino-2-fluorophenol will undergo deprotonation and subsequent alkylation or acylation under milder conditions compared to its non-fluorinated counterpart, offering greater control and potentially higher yields in downstream synthetic steps.

Physicochemical Properties pKa Fluorine Effect Reactivity

4-Amino-2-fluorophenol (CAS 399-96-2): Validated Procurement Scenarios Based on Quantitative Evidence


Scaffold for Targeted Anticancer Agents with Favorable Selectivity Window

Based on the demonstrated 2.2-fold selectivity for TSCCF cancer cells over normal NHGF cells (IC50: 446.68 vs. 977.24 µg/mL) , 4-Amino-2-fluorophenol is a viable starting scaffold for medicinal chemistry programs aimed at developing targeted anticancer therapeutics. Its moderate AKT inhibitory activity (IC50 = 1.26 µM) [1] further supports its investigation in pathways relevant to tumor growth and survival. Researchers can leverage this selectivity data to design focused libraries of analogs with improved potency and selectivity, while the established ADME profile (CYP3A4 IC50 > 40 µM) [2] suggests a lower risk of metabolic liabilities in early lead optimization.

GMP-Compliant Synthesis of Amodiaquine and Its Reference Standards

For pharmaceutical manufacturers and analytical laboratories, 4-Amino-2-fluorophenol is an essential, non-substitutable raw material for the production of Amodiaquine Active Pharmaceutical Ingredient (API) and its related impurity standards [3]. The validated synthetic route, which involves a high-yielding coupling reaction with 4,7-dichloroquinoline [4], makes it a critical procurement item. Sourcing this compound at the required purity (>98% by GC) is mandatory for ensuring the quality, safety, and efficacy of the final antimalarial drug product and for meeting stringent regulatory requirements for impurity profiling in ANDA submissions.

Development of Fluorinated Building Blocks for Enhanced Pharmacokinetic Properties

Medicinal chemists seeking to improve the metabolic stability or modulate the lipophilicity of lead compounds can utilize 4-Amino-2-fluorophenol as a privileged building block. The ortho-fluorine substitution is a well-validated strategy to block sites of oxidative metabolism and to subtly alter a molecule's logP and pKa [5]. The quantifiably lower phenol pKa (8.97) compared to non-fluorinated 4-aminophenol (10.30) allows for predictable tuning of a drug candidate's ionization state and, consequently, its solubility, permeability, and target binding. This makes it a strategic choice in the design of analogs with superior drug-like properties.

Agrochemical Intermediate for Enhanced Efficacy and Environmental Stability

The unique electronic and steric properties imparted by the ortho-fluorine substituent in 4-Amino-2-fluorophenol are also highly valued in the agrochemical sector. Fluorinated aromatic rings often confer increased resistance to environmental degradation and enhanced bioavailability to target pests [6]. Researchers developing novel herbicides, fungicides, or insecticides can employ this compound as a versatile intermediate. The enhanced phenol acidity (pKa 8.97) provides a distinct synthetic handle for the creation of novel ether or ester prodrugs and active ingredients with optimized field performance and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.